molecular formula C9H17Br B6616843 (3-bromo-2-methylpropyl)cyclopentane CAS No. 1341512-62-6

(3-bromo-2-methylpropyl)cyclopentane

Cat. No.: B6616843
CAS No.: 1341512-62-6
M. Wt: 205.13 g/mol
InChI Key: HPDLHUGSDQKNMV-UHFFFAOYSA-N
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Description

(3-Bromo-2-methylpropyl)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a (3-bromo-2-methylpropyl) group. The presence of the bromine atom and the methyl group imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-bromo-2-methylpropyl)cyclopentane can be achieved through several methods. One common approach involves the bromination of 2-methylpropylcyclopentane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-methylpropyl)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Substitution: Formation of (2-methylpropyl)cyclopentanol, (2-methylpropyl)cyclopentanenitrile, etc.

    Elimination: Formation of 2-methylpropylcyclopentene.

    Oxidation: Formation of (2-methylpropyl)cyclopentanone.

Scientific Research Applications

(3-Bromo-2-methylpropyl)cyclopentane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-bromo-2-methylpropyl)cyclopentane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

    Cyclopentane: A simple cycloalkane without any substituents.

    2-Methylpropylcyclopentane: Lacks the bromine atom, resulting in different reactivity.

    3-Bromo-2-methylpropylcyclohexane: Contains a cyclohexane ring instead of a cyclopentane ring.

Uniqueness: (3-Bromo-2-methylpropyl)cyclopentane is unique due to the presence of both a bromine atom and a methyl group on the cyclopentane ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(3-bromo-2-methylpropyl)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDLHUGSDQKNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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